![molecular formula C18H18FN3O2 B2377210 3-(4-fluorobenzyl)-4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2(1H)-pyridinone CAS No. 477846-15-4](/img/structure/B2377210.png)

3-(4-fluorobenzyl)-4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2(1H)-pyridinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

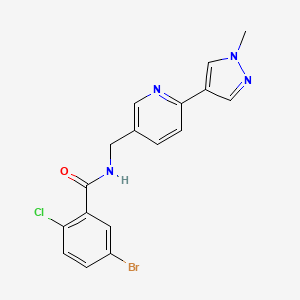

The compound “3-(4-fluorobenzyl)-4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2(1H)-pyridinone” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known to show both acidic and basic properties and is highly soluble in water and other polar solvents .

Synthesis Analysis

The synthesis of such compounds often involves condensation reactions . For example, N-substituted piperidones can be condensed with the appropriate imidazolpropyl groups to lead to bispidinones . These intermediates can then be reduced to the corresponding 3,7-diazabicyclo .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H and 13C NMR spectra can provide information about the hydrogen and carbon atoms in the molecule . The IR spectrum can give insights into the functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. For instance, it is likely to be soluble in polar solvents due to the presence of the imidazole ring . The compound’s NMR and IR spectra can provide further insights into its physical and chemical properties .Scientific Research Applications

- Imidazole derivatives have been investigated for their antifungal potential. This novel compound could be suitable for testing antifungal properties against pathogenic fungi, including Aspergillus and other species .

- Among various imidazole-containing compounds, this molecule demonstrated promise as an inhibitor of isocitrate dehydrogenase 1 with the R132H mutation (IDH1-R132H). It significantly inhibited the production of 2-hydroxyglutarate (2-HG) in U87MG IDH1-R132H cells .

- The synthesis of a related compound, 3-(1H-imidazol-4-yl)propyl 4-(18F)fluorobenzyl ether , has been explored as a potential radioligand for imaging histamine H3 receptors. Such radioligands play a crucial role in molecular imaging studies .

- Imidazole derivatives exhibit diverse biological activities, including antibacterial and antioxidant effects. Their chemical structure allows for modification to enhance these properties .

- Some imidazole-based compounds have demonstrated anti-inflammatory and antitumor activities. Further research could explore their potential in drug development .

- Imidazole serves as the basic core for natural products like histidine, purine, and histamine. Its presence in DNA-based structures underscores its biological significance .

Antifungal Properties

Inhibition of IDH1-R132H

Histamine H3 Receptor Imaging

Antibacterial and Antioxidant Activities

Anti-Inflammatory and Antitumor Effects

DNA-Based Structures and Natural Products

properties

IUPAC Name |

3-[(4-fluorophenyl)methyl]-4-hydroxy-1-(3-imidazol-1-ylpropyl)pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O2/c19-15-4-2-14(3-5-15)12-16-17(23)6-10-22(18(16)24)9-1-8-21-11-7-20-13-21/h2-7,10-11,13,23H,1,8-9,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBVYIJKWRZTSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=C(C=CN(C2=O)CCCN3C=CN=C3)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821841 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(4-fluorobenzyl)-4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2(1H)-pyridinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2377129.png)

![N,N-dibenzyl-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide](/img/structure/B2377137.png)

![2-(4-chlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B2377140.png)

![4-(4-phenylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2377142.png)

![3-Methyl-6-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2377147.png)

![[4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2377148.png)